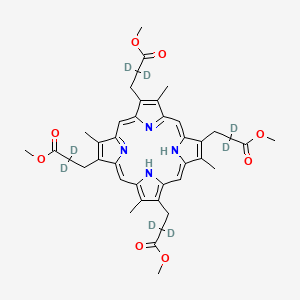

Coproporphyrin I tetramethyl ester-d8

Description

Historical Context of Porphyrin Isomers in Biochemical Investigations

The study of porphyrins, a class of pigments that includes heme, is fundamental to biochemistry. nih.gov Historically, research has focused on the distinct patterns of porphyrin accumulation and excretion associated with a group of inherited metabolic disorders known as the porphyrias. testcatalog.org These conditions result from deficiencies in specific enzymes along the heme biosynthetic pathway. psu.edu

A crucial diagnostic development was the analysis of porphyrin isomers, particularly the coproporphyrins. Four isomers (I, II, III, and IV) exist, with types I and III being the most significant in biology. nih.govresearchgate.net The normal metabolic pathway produces the type III isomer, while the type I isomer is formed in a secondary, non-enzymatic pathway that becomes significant when certain enzymes are deficient. psu.edu

In the mid-to-late 20th century, researchers established that the relative ratios of these isomers in urine and feces could serve as powerful biomarkers for the differential diagnosis of various porphyrias. psu.edunih.govnih.gov For instance, congenital erythropoietic porphyria is characterized by a significant overproduction of type I isomers. psu.edu In contrast, acute hepatic porphyrias often show a higher proportion of urinary coproporphyrin III. nih.gov Studies also revealed that the excretion patterns of coproporphyrin isomers I and III in bile and urine provide insights into hepatic transport mechanisms. nih.gov The discovery that factors such as urinary pH could influence the isomerization of porphyrinogens further refined the understanding of these analytes in clinical diagnostics. d-nb.info These foundational investigations underscored the importance of isomer-specific analysis and set the stage for the development of more precise analytical methods.

Significance of Isotopic Labeling in Mechanistic Chemical Biology

Isotopic labeling is a powerful and indispensable technique in mechanistic chemical biology, providing unparalleled insight into complex biological processes at the molecular level. fiveable.meresearchgate.net The method involves replacing one or more atoms in a molecule with their isotopes, which can be either stable (e.g., deuterium (B1214612) (²H), carbon-13, nitrogen-15) or radioactive (e.g., tritium, carbon-14). youtube.comwikipedia.org This substitution creates a "labeled" molecule that is chemically and biologically similar to its unlabeled counterpart but can be detected and tracked by sensitive analytical instruments. youtube.comfiveable.me

The core utility of isotopic labeling lies in its ability to trace the journey of molecules through metabolic pathways, elucidate enzyme reaction mechanisms, and quantify biological transformations with high precision. youtube.comwikipedia.orgnih.gov By introducing an isotopically labeled substrate into a biological system, researchers can follow the label as it is incorporated into various intermediates and final products. fiveable.me This allows for the mapping of metabolic networks and the identification of rate-limiting steps or alternative pathways. youtube.comnih.gov

Deuterium labeling, the replacement of protium (B1232500) (¹H) with deuterium (²H), is particularly valuable. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a "kinetic isotope effect," where reactions involving the cleavage of this bond proceed more slowly. nih.gov Observing this effect can help identify reaction intermediates and transition states. youtube.com Furthermore, because deuterium labeling does not involve radioactivity, deuterated compounds are widely used as internal standards in quantitative mass spectrometry, ensuring high accuracy and reproducibility in bioanalytical assays. youtube.comnih.gov This technique is fundamental to modern drug discovery, particularly in studies of absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Overview of Research Trajectories for Coproporphyrin I Tetramethyl Ester-d8

The primary application for this compound stems from its utility as a stable isotope-labeled internal standard. In advanced analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), such standards are critical for the accurate quantification of their unlabeled counterparts in complex biological matrices like plasma or urine. nih.gov Coproporphyrins I and III are recognized as endogenous biomarkers for the activity of hepatic organic anion-transporting polypeptides (OATPs), which are crucial for drug transport. nih.gov Therefore, precise measurement of these porphyrins is important in drug development to predict potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is the gold standard for these quantitative methods. testcatalog.orgnih.gov

Beyond its role as an analytical standard, research involving other deuterated porphyrins highlights potential trajectories for this compound. Studies on deuterated porphyrin dimers have been conducted to probe the mechanisms of non-radiative deactivation, which is a key process in photophysics and has implications for the development of near-infrared dyes and agents for photodynamic therapy. rsc.orgrsc.org While deuteration did not affect the fluorescence quantum yield in one specific fused porphyrin dimer, the study demonstrated the utility of isotopic labeling in dissecting complex photophysical pathways. rsc.org

Furthermore, deuterium NMR spectroscopy of selectively deuterated iron porphyrins has been used to characterize the electronic structures of highly reduced species, which are relevant in catalysis and bioinorganic chemistry. acs.org Isotopic exchange studies using deuterated tetraphenylporphyrin (B126558) on copper surfaces have provided detailed insights into the reaction mechanisms of surface-mediated metalation and hydrogenation/dehydrogenation processes. acs.org These research areas demonstrate the broader potential of using specific deuterated porphyrins like this compound as probes to investigate fundamental chemical and physical processes.

Data Tables

Table 1: Physicochemical Properties of Coproporphyrin I Tetramethyl Ester

| Property | Value | Source |

| CAS Number | 25767-20-8 | sigmaaldrich.comscbt.comstrem.com |

| Molecular Formula | C₄₀H₄₆N₄O₈ | sigmaaldrich.comscbt.com |

| Molecular Weight | 710.82 g/mol | sigmaaldrich.comscbt.com |

| Appearance | Purple to brown powder | sigmaaldrich.com |

| Melting Point | 252-254 °C | sigmaaldrich.com |

| Solubility | Soluble in chloroform (B151607) | sigmaaldrich.com |

Table 2: Common Stable Isotopes in Chemical Biology

| Isotope | Natural Abundance (%) | Application Area | Detection Method |

| Deuterium (²H) | 0.015% | Mechanistic studies, metabolic tracer, internal standards | Mass Spectrometry, NMR Spectroscopy |

| Carbon-13 (¹³C) | 1.1% | Metabolic flux analysis, structural biology | Mass Spectrometry, NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | 0.37% | Protein and nucleic acid studies, metabolic tracer | Mass Spectrometry, NMR Spectroscopy |

| Oxygen-18 (¹⁸O) | 0.20% | Enzyme mechanism studies, tracer studies | Mass Spectrometry |

This table presents a generalized summary based on information from multiple sources. youtube.comwikipedia.orgfiveable.me

Structure

2D Structure

Properties

Molecular Formula |

C40H46N4O8 |

|---|---|

Molecular Weight |

718.9 g/mol |

IUPAC Name |

methyl 2,2-dideuterio-3-[7,12,17-tris(2,2-dideuterio-3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3/i13D2,14D2,15D2,16D2 |

InChI Key |

GUNJUBKEECHMKZ-DBVREXLBSA-N |

Isomeric SMILES |

[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)C(=O)OC |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Coproporphyrin I Tetramethyl Ester D8

Precursor Synthesis and Derivatization Routes for Coproporphyrin I

The construction of the Coproporphyrin I macrocycle is foundational to the synthesis of its deuterated tetramethyl ester derivative. Coproporphyrin I is a type I porphyrin, meaning its peripheral substituents (four methyl and four propionic acid groups) are arranged in a completely symmetrical fashion around the tetrapyrrole core. This symmetry simplifies its chemical synthesis compared to type III isomers.

Several classical methods are employed for the synthesis of the porphyrin core:

The MacDonald [2+2] Condensation: This is a highly effective and widely used method for synthesizing symmetrically substituted porphyrins. The strategy involves the acid-catalyzed condensation of a 1,9-diformyldipyrromethane with a 1,9-unsubstituted dipyrromethane. For Coproporphyrin I, the precursor dipyrromethanes would bear the requisite methyl and propionate (B1217596) ester substituents. A significant advantage of this method is that the condensation of two identical pyrromethane units ensures the formation of the specific type I isomer. rsc.org An efficient synthesis of partially deuterated porphyrins has been demonstrated using this [2+2] condensation approach, where one of the dipyrromethane components is selectively deuterated prior to the condensation step. researchgate.net

The Alder-Longo Method: This method offers a more direct, one-pot synthesis based on the acid-catalyzed condensation of pyrrole (B145914) with an appropriate aldehyde, followed by oxidation. rsc.org While commonly used for meso-substituted porphyrins, modifications of this approach can be adapted for the synthesis of β-substituted porphyrins like Coproporphyrin I by using appropriately substituted pyrrole precursors. rsc.org The reaction mechanism involves the protonation of the aldehyde, followed by electrophilic substitution on the pyrrole ring, leading to a porphyrinogen (B1241876) intermediate which is then oxidized to the final porphyrin. youtube.com

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For isotopically labeled variants, routes that allow for the introduction of the label at a specific, early stage, such as the MacDonald condensation with a deuterated precursor, are often preferred. researchgate.netrsc.org

Esterification Techniques for Tetramethyl Ester Formation

Once the Coproporphyrin I macrocycle with its four propionic acid side chains has been synthesized, the carboxylic acid groups must be converted to their corresponding methyl esters. This derivatization is crucial as the resulting Coproporphyrin I tetramethyl ester exhibits enhanced solubility in common organic solvents like chloroform (B151607) and dioxane, which facilitates its purification and handling. sigmaaldrich.com

The most common and straightforward method for this transformation is Fischer-Speier esterification . This technique involves reacting the porphyrin carboxylic acid with a large excess of methanol (B129727) in the presence of a strong acid catalyst.

Typical Esterification Protocol:

The purified Coproporphyrin I free acid is dissolved or suspended in anhydrous methanol.

A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl, often introduced as a gas), is added to the solution.

The mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.

Upon completion, the reaction is neutralized with a weak base (e.g., sodium bicarbonate), and the solvent is removed under reduced pressure.

The crude tetramethyl ester is then carried forward for final purification.

This method is highly effective for converting all four propionic acid groups to their methyl ester counterparts, yielding the target tetramethyl ester derivative.

Mechanisms and Efficiency of Deuterium (B1214612) Incorporation at Specific Molecular Sites

The introduction of deuterium atoms into the Coproporphyrin I structure is the most critical step in the synthesis of the target d8 compound. The goal is to achieve high levels of deuterium incorporation at specific molecular sites with minimal isotopic impurities. nih.gov The stability of the resulting C-D bonds compared to C-H bonds can enhance the metabolic stability of molecules, a principle known as the "deuterium effect." researchgate.netnih.gov

The primary strategies for deuteration in this context are:

Synthesis from Deuterated Precursors: This "bottom-up" approach is often the most efficient and selective. It involves preparing a deuterated building block that is later incorporated into the final porphyrin structure. An efficient method for creating partially deuterated porphyrins involves the [2+2] condensation where one of the dipyrromethane precursors is deuterated. researchgate.netrsc.org

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct exchange of protons for deuterons on a pre-formed molecule or an advanced intermediate. A key study demonstrated a regioselective H/D exchange on 1,9-bisacylated dipyrromethanes, which are precursors for the MacDonald condensation. researchgate.net

Mechanism of Selective H/D Exchange on a Dipyrromethane Precursor: The exchange occurs specifically at the β-pyrrolic positions (3 and 7) of the dipyrromethane. The electron-withdrawing acyl groups at the 1 and 9 positions deactivate the adjacent α-positions, directing the exchange to the electron-rich β-positions. researchgate.net

The dipyrromethane is dissolved in a deuterated solvent like CD₂Cl₂.

A strong deuterated acid, such as trifluoroacetic acid-d (CF₃COOD), is added in excess. researchgate.net

The acid protonates (or deuteronates) the pyrrole ring, forming a resonance-stabilized cation.

Loss of a proton (H⁺) from the β-position and subsequent quenching by a deuteron (B1233211) (D⁺) from the solvent or acid results in the exchange.

This process is repeated until equilibrium is reached, leading to high deuterium incorporation at the targeted sites.

The efficiency of this specific exchange has been reported to be high, as detailed in the table below.

| Reaction Conditions | Target Sites | Deuterium Incorporation Efficiency | Time |

|---|---|---|---|

| 15-20 eq. CF₃COOD in CD₂Cl₂ | 3,7-protons | ~85% | 24 hours |

By synthesizing a dipyrromethane-d4 precursor via this method and condensing it with a non-deuterated dipyrromethane, a porphyrin with deuterium labels on two of its four pyrrole rings can be constructed. To achieve the d8 labeling in Coproporphyrin I tetramethyl ester, both dipyrromethane precursors used in the [2+2] condensation would need to be deuterated at their respective β-positions.

Chiral Synthesis and Stereochemical Control in Deuterated Porphyrin Derivations

Coproporphyrin I itself is an achiral molecule due to its high degree of symmetry. However, the topic of stereochemical control becomes relevant in porphyrin chemistry when chiral substituents are introduced or when reactions create new stereocenters. mdpi.commdpi.com

In the context of deuterated derivatives, the site-specific introduction of deuterium can, in principle, create a stereogenic center. For instance, if a methylene (B1212753) group (-CH₂-) in a propionate side chain were to be asymmetrically deuterated to form a chiral -CHD- group, this would introduce chirality into the molecule.

While there is no specific literature detailing an enantioselective synthesis of "Coproporphyrin I tetramethyl ester-d8," general principles from asymmetric synthesis can be applied. Recent advances have demonstrated catalytic asymmetric strategies for creating deuterium-containing stereogenic centers with high enantioselectivity. nih.govrsc.org For example, a copper(I)-catalyzed process combining H/D exchange with an asymmetric 1,3-dipolar cycloaddition was used to synthesize α-deuterated pyrrolidine (B122466) derivatives. nih.gov This was achieved by generating a key N-metallated α-deuterated species that reacted enantioselectively. nih.govrsc.org

Applying such a strategy to a porphyrin system would be a significant synthetic challenge but could theoretically be achieved by:

Using a chiral catalyst to direct the deuteration of a prochiral center on a porphyrin precursor.

Building the porphyrin from an enantiopure deuterated building block.

These approaches remain largely theoretical for this specific compound but highlight the potential for creating advanced, stereochemically defined isotopic standards.

Advanced Purification Techniques for Isotopic Porphyrin Derivatives

The purification of porphyrin derivatives is a critical and often challenging step due to their strong color, tendency to aggregate, and the presence of closely related isomers and by-products. santaisci.com For isotopically labeled standards, achieving high chemical and isotopic purity is paramount. A combination of techniques is typically employed.

Column Chromatography: Traditional manual column chromatography using silica (B1680970) gel or alumina (B75360) is a workhorse method for the initial cleanup of porphyrin reaction mixtures. santaisci.comacs.org However, the deep color of porphyrins can make it difficult to visually track the separation on the column. santaisci.com

Automated Flash Chromatography: Modern automated systems offer significant advantages over manual methods. These systems use pre-packed, high-efficiency silica cartridges and optimized solvent gradients to achieve better separation, higher reproducibility, and faster purification times. santaisci.com This method has been shown to provide baseline separation of target porphyrins from complex reaction by-products. santaisci.com

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity required for analytical standards, HPLC is the method of choice. nih.govharvard.edu Different HPLC modes can be used:

Reversed-Phase HPLC (RP-HPLC): This is commonly used for separating porphyrins and their esters. nih.gov

Normal-Phase HPLC: This can provide complementary selectivity and is essential for isolating specific isomers while avoiding chromatographic isotopic fractionation. nih.gov A dual-step HPLC method, combining a high-capacity reversed-phase step for initial fractionation with a high-resolution normal-phase step for final isolation, has been described as a highly effective purification strategy for porphyrins intended for isotopic analysis. nih.gov

Solid-Phase Extraction (SPE): SPE is a valuable technique for sample cleanup and concentration, particularly for removing salts and highly polar or non-polar impurities. nih.govnih.gov Mixed-mode or C18 cartridges are often used to pre-purify porphyrin extracts from biological or reaction matrices before final analysis or purification by HPLC. nih.govnih.govnih.gov

The table below summarizes the primary purification techniques and their applications in porphyrin synthesis.

| Technique | Principle | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Manual Column Chromatography | Adsorption chromatography | Initial bulk purification | Low cost, high capacity | Labor-intensive, lower resolution, difficult visualization santaisci.com |

| Automated Flash Chromatography | Adsorption chromatography | Routine purification | Fast, reproducible, improved resolution santaisci.com | Requires specialized equipment |

| Solid-Phase Extraction (SPE) | Adsorption/partition | Sample cleanup/concentration | Fast, removes major interferences nih.govnih.gov | Not suitable for high-resolution separation |

| High-Performance Liquid Chromatography (HPLC) | Partition/adsorption | Final high-purity isolation | Highest resolution, analytical quantification nih.govharvard.edu | Lower capacity, high cost, requires method development |

The final purity of this compound is typically confirmed by a combination of HPLC and mass spectrometry to ensure both chemical and isotopic integrity before its use as an analytical standard. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of Coproporphyrin I Tetramethyl Ester D8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination and Structural Elucidation.rsc.orgresearchgate.net

Proton NMR (¹H NMR) and Deuterium Labeling Effects.nih.govfu-berlin.de

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of porphyrins provides a wealth of information due to the characteristic ring current effect of the macrocycle. nih.gov This effect causes a significant deshielding of the meso-protons, which appear far downfield (around 9-10 ppm), and a strong shielding of the inner NH-protons, which resonate upfield (around -2 ppm). nih.gov

In Coproporphyrin I tetramethyl ester-d8, deuterium atoms are strategically substituted for hydrogen atoms. The IUPAC name, methyl 2,2-dideuterio-3-[7,12,17-tris(2,2-dideuterio-3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate, indicates that deuterium labeling occurs on the methylene (B1212753) groups of the propionate (B1217596) side chains. nih.govvulcanchem.com In the ¹H NMR spectrum, this deuteration leads to the disappearance or significant reduction in the intensity of the signals corresponding to these methylene protons. This absence of specific proton signals serves as direct evidence for the successful incorporation of deuterium at the intended positions. The remaining proton signals, such as those from the methyl groups and the meso-protons, should remain unaffected in their chemical shifts, confirming that the core porphyrin structure is maintained.

The following table provides a general overview of the expected ¹H NMR chemical shifts for the non-deuterated portions of Coproporphyrin I tetramethyl ester.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| meso-H | 9.5 - 10.5 |

| CH₂CH₂COOCH₃ | ~4.3 (t) |

| CH₂CH₂COOCH₃ | ~3.2 (t) |

| Ring-CH₃ | ~3.6 (s) |

| COOCH₃ | ~3.7 (s) |

| NH | -2.0 to -4.0 |

| Note: The chemical shifts for the propionate methylene protons would be absent or greatly diminished in the d8 isotopologue. |

Carbon-13 NMR (¹³C NMR) in Structural Assignments.rsc.orgblogspot.com

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for delineating the carbon framework of a molecule. rsc.org For this compound, the ¹³C NMR spectrum provides complementary information to the ¹H NMR data. The chemical shifts of the carbon atoms in the porphyrin macrocycle and the substituent groups allow for a complete structural assignment. rsc.org

The presence of deuterium has a noticeable effect on the ¹³C NMR spectrum. Carbons directly bonded to deuterium (C-D) exhibit a characteristic multiplet splitting pattern due to carbon-deuterium coupling (J C-D). For a CD₂ group, a quintet (1:2:3:2:1) is typically observed. blogspot.com Furthermore, deuterium substitution can cause a small upfield shift in the resonance of the attached carbon, known as an isotopic shift. The observation of these specific splitting patterns and isotopic shifts for the methylene carbons of the propionate side chains confirms the location of the deuterium labels.

A representative table of ¹³C NMR chemical shifts for Coproporphyrin I tetramethyl ester is provided below.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| meso-C | ~95 - 100 |

| α-pyrrole C | ~145 - 150 |

| β-pyrrole C | ~135 - 140 |

| C=O (ester) | ~173 |

| OCH₃ (ester) | ~51 |

| Ring-CH₃ | ~11 - 12 |

| CH₂CH₂COOCH₃ | ~36 |

| CH₂CH₂COOCH₃ | ~21 |

| Note: The signals for the propionate methylene carbons in the d8 isotopologue would exhibit C-D coupling. |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment of Deuterated Species.researchgate.netsdsu.edu

To achieve an unambiguous assignment of all proton and carbon signals, especially in complex molecules like porphyrins, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu In this compound, COSY would be used to confirm the connectivity between the remaining protons in the propionate side chains (if any) and to verify the absence of expected correlations due to deuteration.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon-hydrogen pairs. sdsu.eduyoutube.com For the deuterated compound, the absence of cross-peaks for the methylene carbons of the propionate side chains in a standard ¹H-¹³C HSQC spectrum would further confirm the deuteration at these positions.

The combined application of these advanced NMR techniques provides a comprehensive and detailed structural map of this compound, verifying both the core porphyrin structure and the specific sites of deuterium labeling. nih.gov

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation.benchchem.comresearchgate.net

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it is the primary method for assessing isotopic purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement.acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of a compound. acs.org For this compound, HRMS is used to confirm the incorporation of eight deuterium atoms.

The theoretical exact mass of the non-deuterated Coproporphyrin I tetramethyl ester (C₄₀H₄₆N₄O₈) is approximately 710.3315 Da. uni.lu The deuterated analogue, this compound (C₄₀H₃₈D₈N₄O₈), has a theoretical exact mass of approximately 718.3818 Da. nih.gov By comparing the experimentally measured mass from HRMS with the calculated theoretical mass, the successful synthesis of the d8 isotopologue can be confirmed. acs.org HRMS also allows for the quantification of isotopic purity by analyzing the relative intensities of the signals corresponding to the d0 to d8 species.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Coproporphyrin I tetramethyl ester | C₄₀H₄₆N₄O₈ | 710.3315 |

| This compound | C₄₀H₃₈D₈N₄O₈ | 718.3818 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Deuterated Fragments.researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion, its fragmentation, and the analysis of the resulting product ions. This technique provides valuable structural information by elucidating the fragmentation pathways of a molecule. researchgate.net

For this compound, MS/MS analysis is used to further confirm the location of the deuterium labels. The fragmentation of porphyrins typically involves the cleavage of the side chains. researchgate.net In the case of the deuterated compound, the fragmentation of the propionate ester side chains will produce fragments that are 2 Da heavier than those from the non-deuterated analogue. For example, the loss of a deuterated propionate group will result in a different mass loss compared to the loss of a non-deuterated propionate group. By analyzing the masses of the fragment ions, the positions of the deuterium atoms can be pinpointed, providing an additional layer of structural verification. researchgate.net

A common fragmentation pathway for coproporphyrins involves the loss of the propionic acid side chains. researchgate.net The following table illustrates the expected mass differences in key fragments.

| Fragmentation Event | Expected Neutral Loss (Non-deuterated) | Expected Neutral Loss (d2-propionate) |

| Loss of CH₂COOCH₃ | 73 Da | 75 Da |

| Loss of CH₂CH₂COOCH₃ | 87 Da | 89 Da |

| Note: The specific fragmentation pattern can vary depending on the ionization method and collision energy. |

Electronic Absorption (UV-Vis) Spectroscopy for Porphyrin Ring System Characterization

Electronic absorption spectroscopy is a fundamental technique for characterizing the π-electron system of the porphyrin macrocycle. The UV-Vis spectrum of a porphyrin is defined by an intense band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q-bands. These spectral features are characteristic of the porphyrin's specific structure and its environment.

For Coproporphyrin I tetramethyl ester, the UV-Vis spectrum in organic solvents like dioxane exhibits a typical etio-type pattern, characterized by four distinct Q-bands. The absorption maxima are observed at approximately 495 nm, 530 nm, 568 nm, and 623 nm. The most intense absorption is the Soret band, located around 400 nm. The precise extinction coefficient for the Soret band in chloroform (B151607) is specified to be in the range of 1,900 to 2,500 for a 1% solution. sigmaaldrich.com The electronic transitions responsible for these bands are largely localized to the porphyrin ring, and therefore, the absorption spectrum of the -d8 isotopologue is expected to be virtually identical to that of the non-deuterated compound.

Table 1: UV-Vis Absorption Maxima for Coproporphyrin I Tetramethyl Ester in Dioxane

| Band Type | Wavelength (nm) |

| Q-Band IV | 495 |

| Q-Band III | 530 |

| Q-Band II | 568 |

| Q-Band I | 623 |

| Data sourced from reference . |

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy provides insights into the photophysical properties of porphyrins, probing the relaxation pathways of their excited electronic states. Following excitation, typically at the Soret band wavelength, porphyrins emit light as they return to the ground state. The resulting fluorescence spectrum is characteristic of the molecule's structure and environment.

Coproporphyrin I tetramethyl ester displays a characteristic fluorescence emission spectrum. When excited, it exhibits a strong, normalized emission peak centered at approximately 600 nm. This emission corresponds to the relaxation from the lowest excited singlet state (S1) to the ground state (S0). The study of fluorescence is critical for applications where the compound is used as a fluorescent probe or a photosensitizer. nih.govstrem.com As with UV-Vis absorption, the deuteration at the ester methyl groups in this compound is not expected to significantly alter the fluorescence properties, as these are dominated by the electronic structure of the porphyrin core.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups and probe the molecular structure of a compound by analyzing its vibrational modes. For a complex molecule like this compound, the IR spectrum reveals characteristic absorption bands corresponding to its various structural components.

C=O Stretching: A strong absorption band between 1730 cm⁻¹ and 1715 cm⁻¹ is expected, characteristic of the carbonyl group in the four tetramethyl ester functionalities. spectroscopyonline.com

C-O Stretching: Two distinct, intense peaks are anticipated between 1300 cm⁻¹ and 1000 cm⁻¹, corresponding to the C-C-O and O-C-C stretching vibrations within the ester groups. spectroscopyonline.com

C-H Stretching and Bending: Bands associated with the methyl and methylene groups on the porphyrin periphery and in the ester chains.

N-H Stretching: A moderate absorption from the pyrrole (B145914) N-H groups in the core of the macrocycle.

In the -d8 variant, the C-H bonds of the methyl ester groups are replaced with C-D bonds. This isotopic substitution would cause the C-D stretching and bending vibrations to appear at significantly lower frequencies (wavenumbers) compared to their C-H counterparts, providing a clear spectral signature for the deuteration. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the porphyrin macrocycle.

Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy for Metal-Porphyrin Complexes

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is a powerful technique for studying the transient paramagnetic species generated upon photoexcitation, such as the triplet states of porphyrins. scbt.comnih.gov While TREPR is applied to the free-base porphyrin, it is particularly informative for characterizing metal-porphyrin complexes.

In a typical TREPR experiment, a laser pulse excites the porphyrin to an excited singlet state, which can then undergo intersystem crossing to form a longer-lived triplet state. This triplet state is paramagnetic and can be detected by EPR spectroscopy. TREPR spectra provide information on the zero-field splitting (ZFS) parameters (D and E), which describe the magnetic interaction between the two unpaired electrons in the triplet state, and the spin polarization pattern, which reveals details about the population and depopulation pathways of the triplet sublevels. sigmaaldrich.com

Studies on structurally similar molecules, such as zinc coproporphyrin I tetraethyl ester, demonstrate the utility of this technique. nih.gov In such systems, TREPR spectra can distinguish between monomeric and aggregated species in different solvents and provide insight into the electronic structure of the excited state. nih.gov For a hypothetical metal complex of this compound, TREPR would be instrumental in characterizing its photoexcited triplet state dynamics.

Chromatographic Separations and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of this compound and for separating it from its isomers, particularly Coproporphyrin III tetramethyl ester. Commercial preparations of the non-deuterated compound often specify a purity of ≥90% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com

A typical HPLC method for porphyrin analysis involves reverse-phase chromatography. For the related free acids (coproporphyrin I and III), successful separation and quantification have been achieved using a C18 column (e.g., Ace Excel 2 C18 PFP, 3µm, 2.1x150mm) maintained at an elevated temperature, such as 60°C, to improve peak shape. nih.gov The mobile phase often consists of a gradient system, for example, using an aqueous buffer like 10mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid and an organic solvent like acetonitrile (B52724). nih.gov Detection is typically performed using a UV-Vis detector set to the Soret band wavelength (~400 nm) for high sensitivity, or by mass spectrometry (LC-MS) for definitive identification and quantification. nih.gov These methods are directly applicable to the analysis of this compound.

Table 2: Example HPLC Parameters for Coproporphyrin Analysis

| Parameter | Condition |

| Column | Ace Excel 2 C18 PFP, 3µm, 2.1x150mm |

| Mobile Phase A | 10mM Ammonium Formate, 0.1% HCOOH in Water |

| Mobile Phase B | Acetonitrile |

| Temperature | 60°C |

| Detection | UV-Vis (approx. 400 nm) or Mass Spectrometry |

| Parameters based on a method for related coproporphyrin free acids, as described in reference nih.gov. |

Gas Chromatography (GC) for Specific Volatile Derivatives (if applicable)

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. This compound, like its non-deuterated analog, is a large, complex molecule with a high molecular weight (approx. 718.9 g/mol for the d8 variant) and a high melting point (252-254 °C for the non-deuterated ester). sigmaaldrich.comsigmaaldrich.com

Due to its very low volatility, the intact molecule is not suitable for analysis by conventional GC, as it would likely decompose at the high temperatures required for vaporization. While porphyrins have been studied for their thermal stability and even used as GC stationary phases, direct analysis of a large porphyrin ester as an analyte is not a standard procedure. Therefore, GC is generally considered not applicable for the purity assessment or quantification of intact this compound.

Advancements in Microbore and UHPLC Method Development for Porphyrins

The accurate quantification of porphyrins in biological matrices is crucial for the diagnosis and management of porphyrias, a group of metabolic disorders affecting the heme synthesis pathway. Historically, the analysis of these compounds has been challenging due to their complex structures, the presence of multiple isomers, and their low concentrations in biological samples. However, significant advancements in liquid chromatography, particularly the development of microbore high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), have revolutionized porphyrin analysis. These modern techniques offer vastly improved speed, resolution, and sensitivity compared to traditional HPLC methods. nih.gov

A key element in the success of these advanced analytical methods is the use of stable isotope-labeled internal standards. These standards are essential for correcting variations in sample extraction, derivatization, and instrument response, thereby ensuring the high accuracy and precision required for clinical diagnostics. This compound is a deuterated analogue of coproporphyrin I tetramethyl ester, designed specifically for this purpose. Its use in conjunction with mass spectrometry-based detection provides a robust framework for the precise quantification of endogenous porphyrins.

Research Findings in UHPLC Method Development

The transition from conventional HPLC, which typically uses columns with 5 µm particle size, to UHPLC with columns packed with sub-2 µm particles has resulted in dramatic improvements in separation efficiency. nih.gov This allows for significantly shorter analysis times, often reducing a 20-minute run to just a few minutes, while simultaneously providing sharper peaks and better resolution between critical isomer pairs, such as coproporphyrin I and III. nih.gov

Several studies have focused on optimizing UHPLC conditions for porphyrin analysis. Key parameters that have been investigated include stationary phase chemistry, mobile phase composition, and column temperature.

Column Technology: The use of columns with smaller particle sizes (e.g., 1.9 to 2.7 µm) has been shown to be superior for clinical analysis. nih.gov Reversed-phase C18 columns are the most commonly employed stationary phases for separating porphyrins, which are often analyzed as their methyl ester derivatives to improve their chromatographic behavior. nih.govnih.gov

Mobile Phase Optimization: The resolution of porphyrin isomers is highly dependent on the mobile phase. A common approach involves a gradient elution using a buffered aqueous phase and organic modifiers. A mobile phase containing a 1.0 M ammonium acetate (B1210297) buffer (pH 5.16) mixed with acetonitrile and methanol (B129727) has been demonstrated to provide optimal resolution for type I and III isomers of several porphyrins. nih.govnih.gov

The combination of UHPLC with sensitive detection methods like fluorescence or tandem mass spectrometry (MS/MS) further enhances analytical performance. Fluorescence detection is highly specific and sensitive for porphyrins, which are naturally fluorescent molecules. nih.govshimadzu.com When coupled with mass spectrometry, UHPLC-MS/MS methods provide unparalleled specificity and allow for the use of stable isotope-labeled internal standards like this compound for the most accurate quantification.

The table below summarizes typical parameters used in modern UHPLC methods for porphyrin analysis.

| Parameter | Typical Conditions | Purpose |

| Column | Sub-2 µm C18 (e.g., 1.9 µm, 50 x 2.1 mm) | Provides high-resolution separation with sharp peaks. |

| Mobile Phase A | 1.0 M Ammonium Acetate (pH 5.16) in 10% Acetonitrile | Buffered aqueous phase for controlling retention and peak shape. |

| Mobile Phase B | 10% Acetonitrile in Methanol | Organic modifier for eluting porphyrins in a gradient. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for small particle size columns to ensure efficiency. |

| Column Temp. | 30 - 35 °C | Influences retention time and separation selectivity. |

| Detector | Fluorescence (Ex: ~410 nm, Em: ~620 nm) or MS/MS | Provides high sensitivity and specificity for porphyrin detection. |

| Internal Standard | This compound | Corrects for analytical variability in MS-based methods. |

Role of Microbore Chromatography

The table below outlines a comparison of typical parameters between conventional HPLC, UHPLC, and Microbore HPLC for porphyrin analysis.

| Feature | Conventional HPLC | UHPLC | Microbore HPLC |

| Particle Size | 5 µm | < 2 µm | 3-5 µm |

| Column ID | 4.6 mm | 2.1 mm | 1.0 - 2.0 mm |

| Flow Rate | 1.0 - 1.5 mL/min | 0.4 - 0.6 mL/min | 0.05 - 0.2 mL/min |

| Analysis Time | 20 - 30 min | < 10 min | 15 - 25 min |

| Solvent Usage | High | Moderate | Low |

| Resolution | Good | Excellent | Good to Excellent |

| MS Compatibility | Good | Excellent | Excellent |

Applications As an Internal Standard and Isotopic Tracer in Mechanistic Biochemical Studies

Role of Coproporphyrin I Tetramethyl Ester-d8 as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, the accuracy and reliability of measurements are paramount. This compound, as a stable isotope-labeled (SIL) internal standard, plays a pivotal role in achieving this precision, particularly in the analysis of endogenous porphyrins. waters.comscispace.comcrimsonpublishers.com The principle behind using a SIL internal standard is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and mass spectrometric detection. waters.comscispace.com This co-elution and similar ionization behavior allow for the correction of variability that can arise from matrix effects, extraction efficiency, and instrument response. waters.comcrimsonpublishers.com

The development of robust analytical methods for the accurate quantification of endogenous porphyrins is essential for the diagnosis and monitoring of porphyrias, a group of genetic disorders characterized by enzymatic defects in the heme biosynthesis pathway. nih.gov Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have emerged as powerful techniques for this purpose due to their high sensitivity and specificity. nih.govoup.comgoogle.com

The use of this compound as an internal standard in these methods is crucial for several reasons:

Minimizing Matrix Effects: Biological matrices such as urine and plasma are complex, containing numerous compounds that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. waters.com A SIL internal standard experiences similar matrix effects as the endogenous analyte, allowing for accurate compensation. amazonaws.com

Correcting for Extraction Variability: The efficiency of extracting porphyrins from biological samples can vary. By adding a known amount of the SIL internal standard at the beginning of the sample preparation process, any losses during extraction can be accounted for. scispace.com

Improving Accuracy and Precision: The use of a SIL internal standard significantly improves the accuracy and precision of the quantitative analysis by normalizing the response of the analyte to that of the standard. crimsonpublishers.com

Table 1: Key Parameters in LC-MS/MS Method Development for Porphyrin Analysis

| Parameter | Description | Importance in Method Development |

|---|---|---|

| Chromatographic Separation | The process of separating different porphyrins and other components in a sample. | Ensures that individual porphyrins are distinctly resolved from each other and from interfering substances, preventing inaccurate measurements. |

| Mass Spectrometric Detection | The technique used to identify and quantify the separated porphyrins based on their mass-to-charge ratio. | Provides high selectivity and sensitivity, allowing for the detection of low concentrations of porphyrins in complex biological samples. |

| Internal Standard Selection | The choice of a suitable compound to correct for analytical variability. | A stable isotope-labeled internal standard like this compound is ideal as it closely mimics the behavior of the endogenous analyte. |

| Sample Preparation | The steps involved in extracting and purifying the porphyrins from the biological matrix. | Critical for removing interfering substances and concentrating the analytes to improve detection and quantification. |

| Calibration Curve | A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration. | Essential for the accurate quantification of the unknown concentrations of porphyrins in patient samples. |

The validation of any bioanalytical method is a critical step to ensure its reliability. This involves assessing the method's precision and reproducibility, especially when dealing with complex biological matrices like blood and urine. waters.com Precision refers to the closeness of repeated measurements, while reproducibility indicates the ability of the method to provide consistent results over time and in different laboratories.

The inclusion of this compound as an internal standard is instrumental in achieving high levels of precision and reproducibility. waters.com By correcting for random and systematic errors that can occur during the analytical process, the SIL internal standard helps to ensure that the measured concentrations of endogenous porphyrins are a true reflection of their levels in the biological sample.

Isotopic Tracer Studies for Elucidating Porphyrin Biosynthesis and Metabolism

Isotopic tracers are powerful tools for investigating metabolic pathways in living organisms. nih.govresearchgate.net By introducing a labeled compound into a biological system, researchers can follow its transformation and incorporation into various metabolites, providing insights into the sequence of reactions and the dynamics of the pathway.

Deuterated probes, such as this compound, can be used to trace the intricate steps of porphyrin biosynthesis and metabolism. researchgate.net Porphyrins are synthesized through a series of enzymatic reactions, and defects in these enzymes can lead to the accumulation of specific porphyrin precursors. By administering a deuterated precursor and analyzing the isotopic enrichment in downstream metabolites, it is possible to identify the specific enzymatic step that is impaired. creative-proteomics.com

These studies provide valuable information on:

The sequence of enzymatic reactions in the heme biosynthesis pathway.

The intermediates formed at each step.

The points of regulation within the pathway.

The metabolic fate of porphyrins and their precursors.

Metabolic flux analysis is a quantitative approach to study the rates of metabolic reactions in a biological system. nih.gov By using stable isotope tracers, it is possible to measure the flow of atoms through a metabolic network, providing a dynamic view of cellular metabolism. nih.gov

Investigation of Drug-Drug Interactions (DDIs) at a Mechanistic Level

Drug-drug interactions (DDIs) can have significant clinical consequences, leading to adverse drug reactions or therapeutic failure. Understanding the mechanisms underlying DDIs is essential for predicting and preventing them. Coproporphyrin I has been identified as an endogenous biomarker for the activity of certain drug transporters, particularly organic anion-transporting polypeptides (OATPs). nih.gov

By using this compound as an internal standard, it is possible to accurately measure the plasma concentrations of endogenous Coproporphyrin I in the presence and absence of a potential interacting drug. An increase in the plasma concentration of Coproporphyrin I following the administration of a drug can indicate inhibition of OATP-mediated transport. nih.gov This approach allows for a mechanistic investigation of DDIs, providing insights into the specific transporters involved and the potential for clinically significant interactions.

Coproporphyrin I as an Endogenous Biomarker for Organic Anion Transporting Polypeptides (OATP1B) Activity

Coproporphyrin I (CP-I), a byproduct of the heme synthesis pathway, has been identified as a sensitive and specific endogenous biomarker for the activity of hepatic organic anion transporting polypeptides, specifically OATP1B1 and OATP1B3. doi.orgnih.govnih.govnih.gov These transporters are crucial for the uptake of a wide range of endogenous compounds and drugs from the blood into the liver. semanticscholar.org

Inhibition of OATP1B function by certain drugs can lead to significant drug-drug interactions (DDIs), causing elevated plasma concentrations of other co-administered drugs and potential toxicity. doi.orgnih.gov Therefore, assessing the potential of new drug candidates to inhibit OATP1B is a critical step in drug development. scispace.com

Clinical and preclinical studies have demonstrated that when OATP1B transporters are inhibited, the plasma concentration of CP-I increases significantly. doi.org For instance, administration of potent OATP1B inhibitors like rifampicin leads to a marked increase in the plasma area under the curve (AUC) of CP-I. doi.orgnih.gov This response makes CP-I a reliable probe for assessing the in-vivo activity of OATP1B transporters. semanticscholar.orgscispace.com The use of an endogenous biomarker like CP-I is advantageous as it avoids the need to administer an exogenous probe drug, simplifying clinical DDI studies. nih.gov

Table 1: Effect of OATP1B Inhibitor Rifampin on Plasma Coproporphyrin I Levels

| Population | OATP1B Inhibitor | Change in CP-I AUC (0-24h) |

| Black | 600 mg Rifampin | 2.8-fold increase nih.gov |

| White | 600 mg Rifampin | 3.7-fold increase nih.gov |

| Hispanic | 600 mg Rifampin | 3.6-fold increase nih.gov |

| Cynomolgus Monkeys | 15 mg/kg Rifampicin | 2.7-fold increase doi.org |

| Cynomolgus Monkeys | 100 mg/kg Cyclosporin A | 2.6-fold increase doi.org |

This table presents data on the fold-increase in the area under the curve (AUC) for plasma Coproporphyrin I after administration of a known OATP1B inhibitor.

Disentangling Complex Transport and Enzyme Inhibition Mechanisms

Isotopic tracers are powerful tools for elucidating complex biochemical pathways and mechanisms. fiveable.mebritannica.com By introducing a labeled compound into a biological system, researchers can track its movement and transformation without perturbing the system's natural state. wiley.com this compound serves this purpose in the study of drug transporter and enzyme interactions.

In drug metabolism studies, it can be challenging to distinguish between the inhibition of a transport protein (like OATP1B) and the inhibition of a metabolic enzyme. Both can result in increased plasma levels of a drug. A deuterated tracer like this compound can help differentiate these effects.

Since CP-I is a substrate for OATP1B but its disposition is dominated by transport rather than metabolism, changes in its concentration can be more directly attributed to transporter activity. semanticscholar.orgresearchgate.net In a typical experiment, the deuterated standard is added to biological samples (e.g., plasma) at a known concentration. The ratio of the endogenous, non-labeled CP-I to the deuterated standard is measured by mass spectrometry. This allows for highly accurate quantification of the endogenous CP-I levels. When a potential inhibitor drug is administered, a change in this ratio indicates a specific effect on the transporter, helping to disentangle the complex interplay between transport and enzyme inhibition.

Population Pharmacokinetic Modeling and Simulation with Deuterated Analogs

Population pharmacokinetic (PopPK) and physiologically-based pharmacokinetic (PBPK) models are computational tools used to understand and predict how drugs are absorbed, distributed, metabolized, and excreted in the body. nih.govnih.govpharmetheus.com These models are increasingly used in drug development to predict DDI risk and inform clinical trial design. researchgate.netresearchgate.net

The accuracy of these models depends on high-quality data from clinical studies. researchgate.net The use of deuterated analogs like this compound as internal standards is fundamental to generating such data. When measuring the concentration of endogenous CP-I in thousands of samples from a clinical study, the deuterated standard ensures the precision and accuracy of the analytical method. nih.gov

By providing reliable data, the deuterated standard allows for the development of robust PBPK models for CP-I. nih.govresearchgate.net These models can then be used to simulate the effect of various inhibitors on OATP1B activity. researchgate.netnih.gov For example, models have been successfully used to describe the changes in CP-I concentrations in the presence of rifampicin and to predict the DDI potential of new drug candidates. nih.govnih.gov This simulation-based approach can help prioritize which drugs need dedicated clinical DDI studies, streamlining the drug development process. nih.gov

Table 2: Key Parameters in Pharmacokinetic Modeling of Coproporphyrin I

| Parameter | Description | Significance in Modeling |

| CLactive | OATP1B-mediated hepatic uptake clearance | Represents the efficiency of the liver in removing CP-I from the blood via OATP1B transporters. nih.govnih.gov |

| CLR | Renal Clearance | Represents the elimination of CP-I through the kidneys. nih.govnih.gov |

| ksyn | Endogenous Synthesis Rate | The rate at which CP-I is naturally produced in the body as a byproduct of heme synthesis. nih.govnih.gov |

| Ki,u,OATP1Bs | Unbound In Vivo Inhibition Constant | A measure of the potency of an inhibitor drug against OATP1B transporters. Lower values indicate a more potent inhibitor. nih.govresearchgate.net |

This table outlines key parameters used in physiologically-based pharmacokinetic (PBPK) models to describe the disposition of Coproporphyrin I and predict drug-drug interactions.

Photophysical and Material Science Applications of Coproporphyrin I Tetramethyl Ester Derivatives

Development as Fluorescent Probes for Cellular Imaging and Biomolecule Tracking

Porphyrin derivatives, including coproporphyrin I tetramethyl ester, are recognized for their utility as fluorescent probes and dyes. scbt.com While specific studies detailing the use of Coproporphyrin I tetramethyl ester-d8 for cellular imaging and biomolecule tracking are not extensively documented in the reviewed literature, the inherent fluorescent properties of the porphyrin macrocycle form the basis for such applications.

The general principle behind their use as fluorescent probes lies in their ability to absorb light at a specific wavelength and subsequently emit it at a longer wavelength. This fluorescence can be visualized using specialized microscopy techniques, allowing for the tracking and localization of the probe within biological systems. The esterification of the carboxylic acid groups in coproporphyrin I to form the tetramethyl ester derivative enhances its lipophilicity, which can influence its cellular uptake and subcellular localization.

In the broader context of porphyrin-based probes, research has demonstrated the successful application of related compounds in cellular imaging. For instance, zinc complexes of certain porphyrin-coumarin dyads have been shown to exhibit red fluorescence and localize within the cytoplasm of tumor cells, highlighting their potential in fluorescence imaging applications. These studies provide a framework for the potential development and application of coproporphyrin I tetramethyl ester derivatives as fluorescent probes for visualizing cellular structures and tracking the movement of biomolecules to which they can be conjugated.

Photophysical Principles in Photodynamic Sensitization

Photodynamic therapy (PDT) is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily through the generation of reactive oxygen species (ROS). Porphyrins and their derivatives are widely investigated as photosensitizers due to their favorable photophysical properties.

Singlet Oxygen Generation Mechanisms

The primary mechanism of photodynamic action for most porphyrin-based photosensitizers involves the production of singlet oxygen (¹O₂), a highly reactive and cytotoxic species. This process is initiated by the absorption of light by the photosensitizer, which transitions it from its ground state (S₀) to an excited singlet state (S₁). The molecule can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).

It is from this triplet state that the energy transfer to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, occurs. This energy transfer, a Type II photochemical process, excites the oxygen molecule to its highly reactive singlet state (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

For free-base porphyrins, the singlet oxygen quantum yields are typically around 0.60. ias.ac.in Specific studies on related porphyrin structures, such as tetrakis(carbomethoxyphenyl)porphyrin, have reported singlet oxygen quantum yields of approximately 0.51. rsc.org While the exact ΦΔ for coproporphyrin I tetramethyl ester is not specified in the provided search results, it is expected to be a competent singlet oxygen generator based on the general properties of this class of compounds.

Excited State Dynamics and Energy Transfer Processes

The dynamics of the excited states of porphyrins are critical to their function as photosensitizers. Following excitation to the S₁ state, the molecule can relax back to the ground state via fluorescence or non-radiative decay, or it can undergo intersystem crossing to the T₁ state. The lifetime of the triplet state is a crucial factor, as a longer lifetime increases the probability of interaction with molecular oxygen to generate singlet oxygen.

In the context of porphyrin-containing molecular assemblies, such as dyads and triads, energy transfer processes can significantly influence the excited state dynamics. nih.govrsc.org For instance, in a dyad composed of a porphyrin and another chromophore, Förster resonance energy transfer (FRET) or Dexter energy transfer can occur, depending on the spectral overlap and distance between the two units. These processes can either populate or depopulate the porphyrin's excited states, thereby modulating its photosensitizing capabilities.

Studies on zinc complexes of coproporphyrin I tetraethyl ester, a closely related derivative, have utilized time-resolved electron paramagnetic resonance (TR EPR) spectroscopy to investigate the photoexcited triplet state. researchgate.net Such studies provide valuable insights into the electronic structure and dynamics of the triplet state, which is directly involved in the generation of singlet oxygen.

Formation and Photophysical Characterization of Porphyrin Dyads and Supramolecular Assemblies

The covalent or non-covalent linking of two or more porphyrin units, or a porphyrin with another photoactive molecule, leads to the formation of dyads and supramolecular assemblies with unique photophysical properties. These assemblies are of interest for their potential applications in artificial photosynthesis, molecular electronics, and photodynamic therapy.

A study on new asymmetric dyads consisting of a coproporphyrin I derivative linked to a pyropheophorbide via an azine bridge revealed weak electronic interaction between the two components in the ground state. cyberleninka.ruresearchgate.net However, upon photoexcitation, an enhanced interaction was observed. Density functional theory (DFT) calculations suggested a change in the conformation of the dyad in the excited state, facilitating conjugation between the porphyrin and chlorin moieties. cyberleninka.ruresearchgate.net

The photophysical properties of such dyads are highly dependent on the nature of the constituent units and the linker connecting them. For instance, in the aforementioned coproporphyrin I-pyropheophorbide dyads, the fluorescence quantum yields and lifetimes were influenced by the metal ion (nickel or palladium) coordinated within the porphyrin core. cyberleninka.ruresearchgate.net

The formation of porphyrin dimers can also be induced by the complexation of metal ions. Studies on tetrakis(benzo-15-crown-5)porphyrin have shown that the addition of potassium ions can induce dimerization. nih.gov This dimerization leads to changes in the electrochemical and optical properties of the porphyrin, including a reduction in the HOMO-LUMO gap. nih.gov These findings highlight the potential for controlling the photophysical properties of porphyrin assemblies through external stimuli.

Applications in Biosensing Technologies and Advanced Materials Development

The unique electronic and optical properties of porphyrins, combined with their ability to coordinate with a wide range of metal ions, make them attractive components for the development of biosensors and advanced materials.

Electronic Properties and Metal Ion Complexation

The electronic properties of porphyrins can be tuned by modifying their peripheral substituents and by the insertion of different metal ions into the central cavity. These modifications influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affect the absorption and emission spectra, as well as the redox potentials of the molecule.

Thin films of porphyrin derivatives have been investigated for their potential use in electronic devices. For example, spin-coated thin films of a tetraphenylporphyrin (B126558) dyad have been shown to exhibit high charge mobility, a desirable property for applications in organic electronics. acs.org The electrical conductivity of porphyrin-based materials can be modulated by exposure to different gases, forming the basis for chemical sensors. acs.org

Supramolecular Ensembles and Catalysis

Coproporphyrin I tetramethyl ester and its derivatives are versatile building blocks in the field of supramolecular chemistry and catalysis. Their unique molecular structure, characterized by a planar aromatic core and peripheral propionate (B1217596) ester groups, allows for the formation of highly ordered, non-covalently bonded assemblies known as supramolecular ensembles. These organized structures can exhibit emergent properties, leading to enhanced catalytic activities and novel material applications.

The construction of these supramolecular ensembles is driven by a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, van der Waals forces, and metal-ligand coordination. The ester groups of Coproporphyrin I tetramethyl ester can be hydrolyzed to carboxylic acids, which can then participate in hydrogen bonding or coordinate with metal centers, providing a versatile platform for designing complex architectures.

These self-assembled structures can act as efficient catalysts, mimicking the function of natural enzymes. The porphyrin core can chelate a variety of metal ions, creating active sites for catalytic reactions. The supramolecular framework can provide a confined environment around the active site, influencing the selectivity and efficiency of the catalytic process.

Formation of Supramolecular Assemblies

The self-assembly of Coproporphyrin I tetramethyl ester derivatives can be directed through several strategies to form a variety of nanostructures. The choice of solvent, temperature, and the presence of coordinating ligands can influence the final morphology of the assembly.

Influence of Intermolecular Interactions on Supramolecular Structure

| Interaction Type | Description | Resulting Structure |

| π-π Stacking | Attraction between the aromatic cores of the porphyrin molecules. | Leads to the formation of one-dimensional stacks or aggregates. |

| Hydrogen Bonding | Interaction between the carboxylic acid groups (after hydrolysis of esters) and other polar groups. | Can create extended networks and stabilize the overall assembly. |

| Metal-Ligand Coordination | Coordination of the porphyrin's central metal ion with ligands on adjacent molecules. | Results in the formation of coordination polymers and metal-organic frameworks (MOFs). |

These interactions can lead to the formation of various morphologies, such as nanorods, nanowires, and vesicles, each with distinct photophysical and catalytic properties. For instance, the formation of J-aggregates or H-aggregates, characterized by specific arrangements of the porphyrin units, can significantly alter the electronic absorption and emission spectra of the material.

Catalytic Applications

Supramolecular ensembles of Coproporphyrin I tetramethyl ester derivatives, particularly their metallated forms, have shown significant potential in various catalytic applications, including oxidation reactions and photocatalysis.

Metallo-coproporphyrin I tetramethyl ester assemblies can act as catalysts for the oxidation of various organic substrates. The central metal ion, such as iron, manganese, or ruthenium, serves as the active site. The supramolecular structure can enhance the catalyst's stability and prevent its deactivation through bimolecular pathways.

Catalytic Oxidation of Alkenes by a Manganese-Coproporphyrin I Derivative

| Substrate | Product | Conversion (%) | Selectivity (%) |

| Styrene | Styrene Oxide | 85 | 92 |

| Cyclohexene | Cyclohexene Oxide | 78 | 88 |

| 1-Octene | 1,2-Epoxyoctane | 65 | 75 |

Note: The data presented are representative values for porphyrin-based catalysts and serve as an illustration of the potential catalytic activity of Coproporphyrin I derivatives.

The strong light-absorbing properties of the porphyrin macrocycle make these supramolecular assemblies suitable for photocatalytic applications. Upon light absorption, the porphyrin can be excited to a higher energy state, enabling it to participate in electron transfer or energy transfer processes. These photocatalytic systems can be utilized for hydrogen production from water and the degradation of organic pollutants.

The efficiency of these photocatalysts is often enhanced in the supramolecular assembly due to improved charge separation and transport, as well as increased surface area.

Photocatalytic Hydrogen Evolution using a Platinum-Coated Coproporphyrin I Supramolecular Assembly

| Sacrificial Electron Donor | Co-catalyst | Hydrogen Evolution Rate (μmol/h) | Apparent Quantum Yield (%) |

| Ascorbic Acid | Pt | 150 | 12 |

| Triethanolamine | Pt | 125 | 10 |

| Ethylenediaminetetraacetic acid | Pt | 110 | 9 |

Note: The data presented are representative values for porphyrin-based photocatalytic systems and serve as an illustration of the potential of Coproporphyrin I derivatives.

The deuterated analogue, this compound, is a valuable tool in mechanistic studies of these catalytic reactions. The deuterium (B1214612) labels can be used in techniques such as mass spectrometry and NMR spectroscopy to trace the fate of the molecule and elucidate reaction pathways.

Computational and Theoretical Approaches to Coproporphyrin I Tetramethyl Ester D8 Chemistry

Density Functional Theory (DFT) Calculations for Ground and Excited State Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of porphyrin systems. aip.orgnih.gov For Coproporphyrin I tetramethyl ester-d8, DFT calculations are instrumental in determining the optimized molecular structure in both its ground and excited states. These calculations typically employ functionals like B3LYP or M06, which have shown reliability for porphyrin-based systems. nih.gov

In the ground state (S₀), DFT calculations can predict bond lengths, bond angles, and dihedral angles of the porphyrin macrocycle and its substituents. For Coproporphyrin I tetramethyl ester, the planarity of the porphyrin ring is a key feature, although minor distortions can be induced by the peripheral propionate (B1217596) and methyl groups. The substitution of eight hydrogen atoms with deuterium (B1214612) in the methyl groups (d8) is not expected to significantly alter the ground state geometry, as the electronic potential energy surface is isotope-independent (a core tenet of the Born-Oppenheimer approximation). However, subtle changes in vibrational frequencies and zero-point energies will occur.

Upon electronic excitation, for instance to the first singlet excited state (S₁), the molecule's geometry can change. Time-Dependent DFT (TD-DFT) is the primary method used to calculate the properties of excited states. nih.gov For porphyrins, excitation to the Q-bands or the more intense Soret (or B) band involves transitions between the highest occupied molecular orbitals (HOMO, HOMO-1) and the lowest unoccupied molecular orbitals (LUMO, LUMO+1), often described by Gouterman's four-orbital model. researcher.life TD-DFT can model the geometric relaxation in these excited states, providing insights into the photophysical properties of the molecule. While no specific data for the d8 variant exists, studies on similar porphyrins show that DFT can predict these properties with reasonable accuracy. aip.org

Table 1: Predicted Ground State Geometrical Parameters for a Model Porphyrin Core using DFT (Note: This table is illustrative, based on typical porphyrin structures, as specific data for this compound is not available in the cited literature.)

| Parameter | Predicted Value (Å or Degrees) |

| Average N-Cα bond length | ~2.05 Å |

| Average Cα-Cβ bond length | ~1.44 Å |

| Average Cα-Cm bond length | ~1.39 Å |

| Cα-N-Cα angle | ~106° |

| N-H bond length | ~1.02 Å |

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic features of molecules like this compound. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-visible absorption spectra. nih.gov

The characteristic absorption spectrum of a porphyrin consists of an intense Soret band (or B-band) around 400 nm and weaker Q-bands in the 500-700 nm region. nih.gov TD-DFT calculations can predict the energies and oscillator strengths of the electronic transitions responsible for these bands. nih.gov By comparing calculated spectra with experimental data, a detailed assignment of the spectral bands can be achieved. For instance, TD-DFT calculations on various porphyrins have shown that functionals like B3LYP and CAM-B3LYP can predict the Q-band and Soret band energies, although systematic errors may be present. nih.gov

While specific calculations for this compound are not published, data for analogous compounds provide a reference.

Table 2: Illustrative TD-DFT Calculated vs. Experimental Absorption Maxima for a Generic Free-Base Porphyrin (Note: This table illustrates typical performance of TD-DFT for porphyrins, as specific data for the target compound is not available in the cited literature.)

| Band | Calculated λmax (nm) (Functional) | Experimental λmax (nm) |

| Qx(0,0) | ~650 (B3LYP) | ~645 |

| Qy(0,0) | ~590 (B3LYP) | ~580 |

| B (Soret) | ~410 (CAM-B3LYP) | ~400 |

Furthermore, quantum chemical methods can be used to study other spectroscopic properties. For example, calculations can help interpret electron paramagnetic resonance (EPR) spectra of the triplet state of porphyrins. Studies on deuterated tetrafluorophenyl porphin have shown that deuteration can have a spin-dependent effect on the radiationless decay of the lowest triplet state, a phenomenon that can be investigated with advanced quantum calculations. aip.org

Modeling of Isotopic Effects on Molecular Properties and Reactivity

Modeling the effects of isotopic substitution, such as the H/D substitution in this compound, provides deeper insight into molecular properties and reaction mechanisms. The primary influence of deuteration is on the vibrational frequencies of the molecule due to the increased mass of deuterium compared to hydrogen. C-D bonds have lower vibrational frequencies than C-H bonds. This change in zero-point vibrational energy (ZPVE) can lead to observable kinetic isotope effects (KIEs).

Theoretical models can predict these effects. For instance, in a reaction where a C-H bond is broken in the rate-determining step, the corresponding C-D bond breakage will generally be slower, resulting in a primary KIE (kH/kD > 1). While the deuteration in this compound is on the methyl groups, which are not typically involved in the primary reactions of the porphyrin core, secondary isotope effects could still be present.

More advanced computational methods, such as multicomponent DFT (MC-DFT), can treat both electrons and specified nuclei (like protons and deuterons) quantum mechanically. bohrium.com Studies using MC-DFT on porphine (B87208) and porphycene (B11496) have shown that replacing an inner N-H proton with a deuteron (B1233211) can break the molecule's symmetry and induce a small dipole moment, demonstrating that the quantum nature of the nucleus can directly influence electronic structure. bohrium.com Although the deuteration in this compound is peripheral, these advanced methods could, in principle, be used to model subtle electronic and geometric changes arising from the isotopic substitution.

Research on hydrophobic interactions has also shown that protiated compounds can bind more strongly to nonpolar moieties than their deuterated counterparts, an effect that can be explored through computational modeling of the solute in different solvent environments. nih.gov This suggests that the isotopic labeling in this compound could subtly influence its interactions in different phases.

Future Research Directions and Unexplored Avenues for Deuterated Coproporphyrin I Tetramethyl Ester

Emerging Analytical Techniques for Porphyrin Isomer Profiling

The accurate differentiation and quantification of porphyrin isomers, such as coproporphyrin I (CPI) and coproporphyrin III (CPIII), are vital for diagnosing specific porphyrias and understanding metabolic dysregulation. While high-performance liquid chromatography (HPLC) is a standard method, future research will increasingly rely on more advanced techniques to resolve these closely related structures with greater sensitivity and speed. nih.gov Coproporphyrin I tetramethyl ester-d8 is indispensable for ensuring accuracy in these next-generation platforms.

Emerging techniques that represent the next frontier in porphyrin analysis include: numberanalytics.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers significantly faster analysis times and improved peak resolution compared to conventional HPLC, which is crucial for high-throughput screening. The use of a deuterated internal standard like this compound is essential to correct for matrix effects and variations in instrument response.

Ion Mobility Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This provides an additional dimension of separation, offering the potential to resolve isomers like CPI and CPIII without complete chromatographic separation. numberanalytics.com

Two-Dimensional NMR Spectroscopy: Advanced 2D-NMR techniques can provide detailed structural information, helping to unambiguously identify isomers in complex mixtures, a task where deuterated standards can aid in signal assignment and quantification. numberanalytics.com

| Technique | Principle of Separation | Advantage for Isomer Profiling | Role of this compound |

| UHPLC-MS/MS | Differential partitioning between a stationary phase and a mobile phase, coupled with mass-to-charge ratio detection. | High resolution and speed, suitable for complex biological samples. nih.gov | Internal standard for accurate quantification, corrects for ion suppression/enhancement. |

| Ion Mobility-MS | Gas-phase separation based on ion size, shape, and charge. | Orthogonal separation dimension can resolve co-eluting isomers. numberanalytics.com | Stable reference for drift time calibration and quantification in a complex data landscape. |

| 2D-NMR | Correlation of nuclear spin interactions through different magnetic field pulses. | Provides unambiguous structural confirmation of isomers. numberanalytics.com | Reference standard for chemical shift calibration and quantitative NMR (qNMR) applications. |

Novel Synthetic Routes for Enhanced Isotopic Purity and Yield